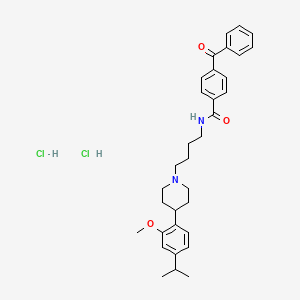
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications, particularly in the field of photoprotection, as they can absorb ultraviolet (UV) light. This compound is characterized by the presence of a benzophenone core substituted with hydroxy and methylbutanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxybenzophenone and 3-hydroxy-3-methylbutanal.
Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trihydroxybenzophenone and 3-hydroxy-3-methylbutanal under acidic or basic conditions to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Continuous Processing: Continuous processing techniques can be employed to ensure a steady production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophiles can be used for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone has several scientific research applications, including:
Chemistry: Used as a photoprotective agent in the synthesis of UV-absorbing materials.
Biology: Studied for its potential antioxidant properties and its effects on cellular processes.
Medicine: Investigated for its potential use in dermatological formulations to protect against UV radiation.
Industry: Utilized in the formulation of sunscreens, cosmetics, and other personal care products.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone involves:
UV Absorption: The compound absorbs UV radiation, preventing it from penetrating the skin and causing damage.
Antioxidant Activity: The hydroxy groups can scavenge free radicals, reducing oxidative stress in cells.
Molecular Targets: The compound interacts with cellular components such as DNA and proteins, protecting them from UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.
Benzophenone-8 (Dioxybenzone): A benzophenone derivative with similar UV-absorbing properties.
Uniqueness
3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is unique due to its specific substitution pattern, which enhances its UV-absorbing and antioxidant properties compared to other benzophenone derivatives
Properties
IUPAC Name |
phenyl-[2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-18(2,23)9-8-12-13(19)10-14(20)15(17(12)22)16(21)11-6-4-3-5-7-11/h3-7,10,19-20,22-23H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQLKREZMXFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)

![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)


![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)


![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)


